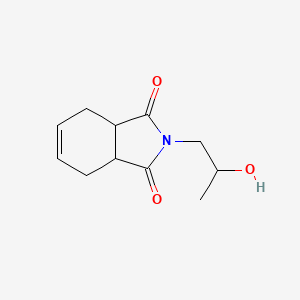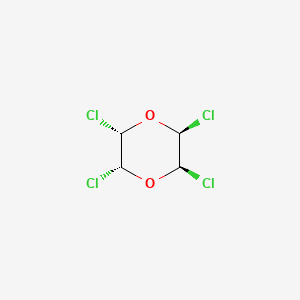![molecular formula C17H17NOSi B14650893 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- CAS No. 41380-42-1](/img/structure/B14650893.png)
9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a nitrile group and a trimethylsilyl-protected hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- typically involves the reaction of 9H-fluorene-9-carbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
9H-Fluorene-9-carbonitrile+Trimethylsilyl chloride→9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The trimethylsilyl group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl-functionalized fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- is largely dependent on its chemical reactivity. The trimethylsilyl group serves as a protective group, preventing unwanted reactions at the hydroxyl site. Upon deprotection, the hydroxyl group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of amines or other nitrogen-containing compounds.
Vergleich Mit ähnlichen Verbindungen
9H-Fluorene-9-carbonitrile: Lacks the trimethylsilyl-protected hydroxyl group, making it less versatile in certain synthetic applications.
9-Hydroxy-9-fluorenecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness: The presence of both the nitrile group and the trimethylsilyl-protected hydroxyl group in 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- provides a unique combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
41380-42-1 |
|---|---|
Molekularformel |
C17H17NOSi |
Molekulargewicht |
279.41 g/mol |
IUPAC-Name |
9-trimethylsilyloxyfluorene-9-carbonitrile |
InChI |
InChI=1S/C17H17NOSi/c1-20(2,3)19-17(12-18)15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,1-3H3 |
InChI-Schlüssel |
MSAYCKNTHMUHBA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1(C2=CC=CC=C2C3=CC=CC=C31)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)



![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
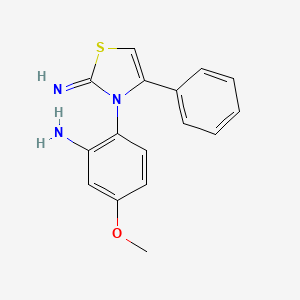
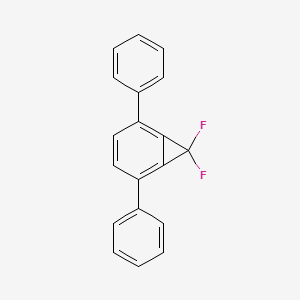

![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
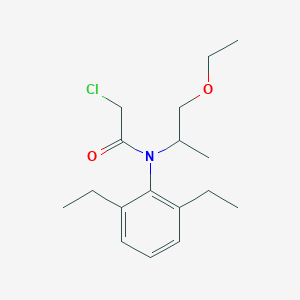
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
